Antimicrobial peptide D4
Description
Antimicrobial Peptide D4 is a synthetic α-helical peptide designed to optimize hydrophobicity for broad-spectrum antimicrobial activity. Studies indicate that D4 exhibits activity against both gram-negative and gram-positive bacteria, as well as fungal pathogens such as Ascomycota and Zygomycota species . Its structure features a hydrophobic face critical for membrane interaction, with hydrophobicity quantified via retention time in reverse-phase HPLC (101.6 min for D4) .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
MFFSSKKCKTVSKTFRGPCVRNA |
Origin of Product |
United States |
Comparison with Similar Compounds
Antibacterial Activity
D4’s antibacterial efficacy varies significantly with bacterial type and hydrophobicity (Table 1).
| Peptide | Hydrophobicity (Retention Time, min) | Gram-Negative MIC (Geometric Mean, μg/mL) | Gram-Positive MIC (Geometric Mean, μg/mL) |
|---|---|---|---|
| D1 | 76.8 | 4.2 | 3.8 |
| D4 | 101.6 | 6.5 | 5.1 |
| D5 | 98.3 | 3.2 | 2.6 |
- Gram-Negative Bacteria : Increasing hydrophobicity from D1 to D4 reduces activity (e.g., MIC increases from 4.2 to 6.5 μg/mL). However, E. coli C857 shows minimal sensitivity to hydrophobicity changes .
- Gram-Positive Bacteria : Activity peaks at intermediate hydrophobicity. For B. subtilis C971, D4’s MIC is 5.1 μg/mL, while D5 (modified with a lysine substitution) achieves a 2-fold lower MIC (2.6 μg/mL) .
Antifungal Activity
D4’s antifungal performance diverges between fungal phyla (Table 2).
| Peptide | MIC₅₀ for Zygomycota (μg/mL) | MIC₅₀ for Ascomycota (μg/mL) | Therapeutic Index (TI)* |
|---|---|---|---|
| D1 | 12.5 | 25.0 | 500 |
| D4 | 25.0 | 12.5 | 50 |
| D5 | 1.6 | 12.5 | 200 |
*Therapeutic Index (TI) = Hemolytic Concentration (HC₅₀) / MIC₅₀
- Zygomycota Fungi : D4’s MIC₅₀ (25.0 μg/mL) is 6-fold higher than D5 (1.6 μg/mL), highlighting D5’s superior activity through reduced hydrophobicity and lysine incorporation .
- Ascomycota Fungi : D4 outperforms D1 (MIC₅₀ = 12.5 μg/mL vs. 25.0 μg/mL) due to enhanced hydrophobicity-driven membrane disruption .
- Therapeutic Index : D1’s TI (500) far exceeds D4 (50) and D5 (200), emphasizing its safety despite lower potency .
Structural and Functional Modifications
- D5 : A D4 analog with a lysine substitution at position 16 reduces hydrophobicity, improving activity against Zygomycota and reducing hemolysis (HC₅₀ = 320 μg/mL vs. D4’s 125 μg/mL) .
- L4 : A linear peptide with hydrophobicity similar to D4 shows 10-fold lower antifungal activity, underscoring the importance of α-helical stability .
Mechanistic Insights and Stability
- Membrane Interaction: D4’s α-helical structure enables pore formation in microbial membranes, but excessive hydrophobicity (as in D4) can lead to non-selective eukaryotic cell lysis .
Database and Classification Resources
D4’s sequence and activity data are cataloged in authoritative databases:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
